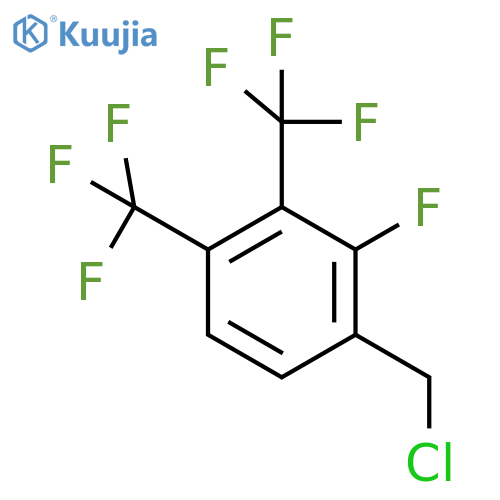Cas no 1807108-84-4 (3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride)

1807108-84-4 structure
商品名:3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride
CAS番号:1807108-84-4
MF:C9H4ClF7
メガワット:280.569886207581
CID:4791935
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride
-
- インチ: 1S/C9H4ClF7/c10-3-4-1-2-5(8(12,13)14)6(7(4)11)9(15,16)17/h1-2H,3H2
- InChIKey: KJMGFICPZJUNEX-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(C(F)(F)F)=C(C(F)(F)F)C=1F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010601-1g |
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride |
1807108-84-4 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
1807108-84-4 (3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride) 関連製品
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
